SB-269970 hydrochloride

描述

属性

IUPAC Name |

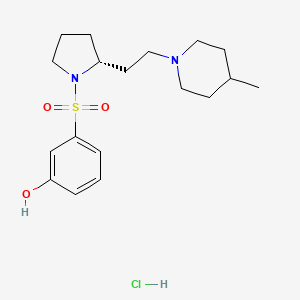

3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18;/h2,5-6,14-16,21H,3-4,7-13H2,1H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCJOYZLWFNDIO-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017392 | |

| Record name | (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261901-57-9 | |

| Record name | (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-269970 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKP3XMW7KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of SB-269970 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-269970 hydrochloride is a potent and selective research chemical that has been instrumental in elucidating the physiological and pathological roles of the serotonin (B10506) 7 (5-HT7) receptor. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of its interaction with cellular signaling pathways.

Primary Mechanism of Action: Selective 5-HT7 Receptor Antagonism

The primary mechanism of action of SB-269970 is as a potent and selective antagonist of the 5-HT7 receptor.[1][2][3] It exhibits high affinity for this receptor, effectively blocking the binding of the endogenous ligand, serotonin (5-hydroxytryptamine, 5-HT), and other agonists. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By blocking this receptor, SB-269970 prevents this downstream signaling cascade.[4] Some studies also suggest that SB-269970 may act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[4][5]

Signaling Pathway of 5-HT7 Receptor and Inhibition by SB-269970

The following diagram illustrates the canonical signaling pathway of the 5-HT7 receptor and the point of intervention by SB-269970.

Quantitative Data: Binding Affinity and Selectivity

SB-269970 demonstrates high affinity for the 5-HT7A receptor, with significantly lower affinity for other serotonin receptor subtypes, highlighting its selectivity.[1][2] This selectivity is crucial for its use as a specific pharmacological tool to investigate 5-HT7 receptor function.

| Receptor Subtype | pKi Value |

| 5-HT7A | 8.9 |

| 5-HT5A | 7.2 |

| 5-HT1B | 6.0 |

| 5-HT1A | < 6.0 |

| 5-HT1D | < 6.0 |

| 5-HT1E | < 6.0 |

| 5-HT1F | < 6.0 |

| 5-HT2A | < 6.0 |

| 5-HT2B | < 6.0 |

| 5-HT2C | < 6.0 |

| 5-HT4 | < 6.0 |

| 5-HT6 | < 6.0 |

| Table 1: Binding affinities (pKi) of SB-269970 for various serotonin (5-HT) receptor subtypes. A higher pKi value indicates a higher binding affinity. Data sourced from Tocris Bioscience and R&D Systems.[1][2] |

Additional binding parameters for the radiolabeled form, [3H]-SB-269970, have been determined in membranes from HEK293 cells expressing the human 5-HT7(a) receptor and in guinea-pig cortex membranes.

| Parameter | h5-HT7(a)/HEK293 Membranes | Guinea-Pig Cortex Membranes |

| KD (nM) | 1.25 ± 0.05 | 1.7 ± 0.3 |

| Bmax (fmol/mg protein) | 5780 ± 380 | 125 ± 8.2 |

| Table 2: Dissociation constant (KD) and maximum binding capacity (Bmax) of [3H]-SB-269970. Data from Hagan et al., 2000.[6] |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of SB-269970 for the 5-HT7 receptor. The protocol typically involves a competitive binding experiment using a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT7(a) receptor or from guinea-pig cerebral cortex are prepared.[7]

-

Incubation: The membranes are incubated in a buffer (e.g., 50 mM Tris-HCl) with a constant concentration of a radioligand, such as [3H]-5-CT or [3H]-SB-269970, and a range of concentrations of the unlabeled competitor, SB-269970.[7]

-

Equilibrium: The incubation is carried out for a sufficient time and at an appropriate temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.[7]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 value (the concentration of SB-269970 that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Adenylyl Cyclase Activity

This assay measures the functional consequence of 5-HT7 receptor activation and its blockade by SB-269970.

Detailed Methodology:

-

Membrane Preparation: As with the binding assay, membranes from cells expressing the 5-HT7 receptor are prepared.[4]

-

Incubation: The membranes are incubated in the presence of ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Stimulation and Antagonism: The membranes are pre-incubated with varying concentrations of SB-269970 before the addition of a 5-HT7 receptor agonist, such as 5-carboxamidotryptamine (B1209777) (5-CT), to stimulate adenylyl cyclase activity.[8]

-

Reaction Termination: The reaction is stopped, typically by heating or the addition of acid.

-

cAMP Quantification: The amount of cAMP produced is measured, often using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are analyzed to determine the ability of SB-269970 to inhibit the agonist-induced production of cAMP. This allows for the calculation of the pA2 value, which is a measure of the antagonist's potency.[8] In studies, SB-269970 produced a concentration-dependent rightward shift of the 5-CT concentration-response curve without significantly altering the maximal response, which is indicative of competitive antagonism.[4]

In Vivo Effects

SB-269970 is brain-penetrant, allowing for the investigation of the central effects of 5-HT7 receptor blockade.[1][2] In vivo studies in animal models have demonstrated that SB-269970 has potential antipsychotic, pro-cognitive, anxiolytic, and antidepressant-like effects.[9][10][11] For instance, it has been shown to attenuate hyperactivity induced by amphetamine and phencyclidine, and to improve recognition memory in rats.[9] Furthermore, it has demonstrated efficacy in animal models of anxiety and depression.[10] These effects are thought to be mediated by its modulation of glutamatergic and dopaminergic neurotransmission.[11]

Conclusion

This compound acts as a highly potent and selective antagonist at the 5-HT7 receptor. Its mechanism involves the competitive blockade of serotonin binding, thereby inhibiting the Gs-protein-mediated activation of adenylyl cyclase and subsequent cAMP production. Its favorable pharmacokinetic profile, including brain penetration, and its demonstrated efficacy in various preclinical models make it an invaluable tool for research into the therapeutic potential of 5-HT7 receptor modulation in neuropsychiatric disorders.

References

- 1. SB 269970 hydrochloride | 5-HT7 Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of SB-269970, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-269970: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-269970 is a potent and selective antagonist of the serotonin (B10506) 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of SB-269970. Detailed summaries of its binding affinity, functional activity, and pharmacokinetic profile are presented in structured tables for clarity. Furthermore, this document outlines the key experimental methodologies used to characterize this compound and includes visualizations of the 5-HT7 receptor signaling pathway and a typical experimental workflow to facilitate a deeper understanding of its mechanism of action and scientific application.

Chemical Structure and Physicochemical Properties

SB-269970, with the IUPAC name (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine, is a synthetic compound developed by GlaxoSmithKline.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine | [2] |

| SMILES | CC1CCN(CC[C@@H]2CCCN2S(=O)(=O)C2=CC=CC(O)=C2)CC1 | [1][3] |

| CAS Number | 201038-74-6 | [2][3] |

| Molecular Formula | C18H28N2O3S | [2][3] |

| Molecular Weight | 352.49 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) and water (up to 20 mM for the hydrochloride salt).[3][4] | [3][4] |

Pharmacological Properties

SB-269970 is a high-affinity antagonist for the 5-HT7 receptor.[1][3] It also exhibits properties of an inverse agonist, capable of reducing the basal activity of the receptor.[1] Its selectivity for the 5-HT7 receptor is a key feature, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.[3][4]

Receptor Binding Affinity

The binding affinity of SB-269970 has been determined through radioligand binding assays, typically using [3H]-5-CT or [3H]-SB-269970.[5][6]

| Receptor Subtype | Species | pKi | Ki (nM) | Radioligand | Reference |

| 5-HT7 | Human | 8.3 - 8.9 | ~1.25 - 5.01 | [3H]-5-CT | [3][4][6] |

| 5-HT7 | Guinea Pig | 8.3 | ~5.01 | [3H]-5-CT | [6] |

| 5-HT5A | Human | 7.2 | ~63.1 | - | [4][7] |

| 5-HT1B | Human | 6.0 | ~1000 | - | [4][7] |

| Other 5-HT subtypes | Human | < 6.0 | >1000 | - | [4][7] |

Functional Activity

The antagonist activity of SB-269970 is demonstrated by its ability to inhibit the 5-HT7 receptor-mediated stimulation of adenylyl cyclase, which leads to the production of cyclic AMP (cAMP).[6]

| Assay | Species/Cell Line | Parameter | Value | Agonist | Reference |

| Adenylyl Cyclase | Human (HEK293 cells) | pA2 | 8.5 | 5-CT | [6] |

| Adenylyl Cyclase | Guinea Pig (Hippocampus) | pKB | 8.3 | 5-CT | [6][8] |

| [3H]-SB-269970 Binding | Human (HEK293 cells) | KD (nM) | 1.25 | - | [9] |

Pharmacokinetics

Pharmacokinetic studies have shown that SB-269970 is capable of penetrating the central nervous system. However, it is also characterized by rapid clearance from the blood.[6][8]

| Species | Parameter | Value | Route | Reference |

| Rat | Brain:Blood Ratio (steady-state) | ~0.83:1 | i.v. infusion | [6][8] |

| Rat | Clearance (CLb) | ~140 mL/min/kg | i.v. infusion | [6][8] |

| Rat | Brain Concentration (30 min post-dose) | 87 nM | 3 mg/kg i.p. | [6][8] |

| Rat | Brain Concentration (60 min post-dose) | 58 nM | 3 mg/kg i.p. | [6][8] |

| Guinea Pig | Brain Concentration (30 min post-dose) | 31 nM | - | [6][8] |

| Guinea Pig | Brain Concentration (60 min post-dose) | 51 nM | - | [6][8] |

Signaling Pathways and Experimental Workflows

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. Activation of the receptor by an agonist leads to the dissociation of the G-protein, and the Gs-alpha subunit subsequently activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. SB-269970 acts as an antagonist, blocking the initial activation of the 5-HT7 receptor.

References

- 1. Effects of SB-269970, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Improving our understanding of the in vivo modelling of psychotic disorders: A protocol for a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-HT7 Receptor Antagonists: A Technical Guide Focused on SB-269970

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a compelling target for the development of novel therapeutics for a range of neuropsychiatric disorders. Its modulation is implicated in the regulation of mood, cognition, sleep, and circadian rhythms. Antagonism of the 5-HT7 receptor, in particular, has demonstrated significant therapeutic potential in preclinical models of depression, anxiety, and cognitive deficits associated with schizophrenia. This technical guide provides an in-depth overview of the therapeutic rationale for targeting the 5-HT7 receptor, with a specific focus on the potent and selective antagonist, SB-269970. We detail the underlying signaling pathways, present key preclinical data in a structured format, and provide comprehensive methodologies for the essential experiments used to characterize 5-HT7 receptor antagonists.

Introduction to the 5-HT7 Receptor and Its Signaling Pathways

The 5-HT7 receptor is one of the most recently identified members of the serotonin receptor family. It is primarily found in the brain, with high densities in the thalamus, hypothalamus, hippocampus, and cortex, regions crucial for mood and cognitive functions.[1] The 5-HT7 receptor is coupled to two main signaling pathways:

-

Canonical Gs Pathway: Upon activation by serotonin, the 5-HT7 receptor couples to a stimulatory Gs-protein, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1]

-

Non-Canonical G12 Pathway: The 5-HT7 receptor can also couple to G12-proteins, activating small GTPases of the Rho family, which are involved in regulating cellular morphology and neurite outgrowth.[1]

Blockade of these pathways by antagonists like SB-269970 is the basis for their therapeutic effects.

Caption: 5-HT7 Receptor Signaling Pathways.

Therapeutic Potential of 5-HT7 Receptor Antagonism

Preclinical evidence strongly supports the role of 5-HT7 receptor antagonists in treating various CNS disorders:

-

Depression and Anxiety: Blockade of 5-HT7 receptors has been shown to produce antidepressant-like effects in animal models. This may offer a novel therapeutic strategy, potentially with a faster onset of action compared to traditional antidepressants.

-

Cognitive Deficits in Schizophrenia: 5-HT7 antagonists have demonstrated the ability to improve cognitive performance in models of schizophrenia.[2] For instance, SB-269970 has been shown to attenuate temporal deficits in the novel object recognition (NOR) test, suggesting an improvement in recognition memory.[2]

-

Sleep and Circadian Rhythm: The 5-HT7 receptor is involved in the regulation of sleep-wake cycles and circadian rhythms. Antagonists of this receptor may help normalize sleep patterns.

Pharmacological Profile of SB-269970

SB-269970 is a potent and selective 5-HT7 receptor antagonist that is brain penetrant, making it an invaluable tool for in vivo research.[3][4]

Table 1: Binding Affinity and Selectivity Profile of SB-269970

| Receptor | pKi | Species/System | Reference |

| 5-HT7a | 8.9 | Human (recombinant) | [4][5] |

| 5-HT7 | 8.3 | Guinea Pig (cortex) | [5] |

| 5-HT5a | 7.2 | Human | [4] |

| 5-HT1B | 6.0 | Human | [4] |

| 5-HT1A | < 6.0 | Human | [4] |

| 5-HT1D | < 6.0 | Human | [4] |

| 5-HT1E | < 6.0 | Human | [4] |

| 5-HT1F | < 6.0 | Human | [4] |

| 5-HT2A | < 6.0 | Human | [4] |

| 5-HT2B | < 6.0 | Human | [4] |

| 5-HT2C | < 6.0 | Human | [4] |

| 5-HT4 | < 6.0 | Human | [4] |

| 5-HT6 | < 6.0 | Human | [4] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Efficacy of SB-269970 in Preclinical Models

| Model | Species | Dose Range (mg/kg, i.p.) | Effect | Key Finding | Reference |

| 5-CT-Induced Hypothermia | Guinea Pig | 1-30 | Reversal of hypothermia | ED50 = 2.96 mg/kg | [5] |

| Amphetamine-Induced Hyperactivity | Mouse | 3, 10, 30 | Significant blockade | Dose-dependent reduction in hyperactivity | [6] |

| Ketamine-Induced Hyperactivity | Mouse | 3, 10, 30 | Significant blockade | Dose-dependent reduction in hyperactivity | [6] |

| Ketamine-Induced Social Interaction Deficit | Rat | 0.3, 1 | Amelioration of deficit | Attenuated social withdrawal | [7] |

| Novel Object Recognition (Temporal Deficit) | Rat | 10 | Attenuation of deficit | Improved recognition memory | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 5-HT7 receptor antagonists.

Caption: Experimental Workflow for 5-HT7 Antagonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the 5-HT7 receptor.

-

Objective: To quantify the affinity of SB-269970 for the 5-HT7 receptor.

-

Materials:

-

Membrane preparations from cells expressing recombinant human 5-HT7 receptors (e.g., HEK293 cells) or from brain tissue (e.g., guinea pig cortex).[5][8]

-

Binding Buffer: Typically 50mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]

-

Test compound (SB-269970) at various concentrations.

-

Non-specific binding agent (e.g., 10 µM 5-HT or methiothepin).[8]

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI).[9]

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound in the binding buffer. For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.[9][10]

-

Equilibration: Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow binding to reach equilibrium.[9][10]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Adenylyl Cyclase Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced stimulation of adenylyl cyclase.

-

Objective: To determine the functional antagonist potency (pA2 or pKB) of SB-269970.

-

Materials:

-

Membrane preparations from cells expressing 5-HT7 receptors.

-

5-HT7 receptor agonist (e.g., 5-CT).

-

Test antagonist (SB-269970).

-

Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., RIA or fluorescence-based).

-

-

Procedure:

-

Pre-incubation: Pre-incubate the membrane preparation with various concentrations of the antagonist (SB-269970) or vehicle.

-

Stimulation: Add a range of concentrations of the agonist (5-CT) to initiate the adenylyl cyclase reaction.

-

Incubation: Incubate for a specific time (e.g., 20 minutes) at 37°C.

-

Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by boiling).

-

cAMP Measurement: Quantify the amount of cAMP produced using a suitable detection method.

-

-

Data Analysis:

-

Generate concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.

-

The antagonist will cause a rightward shift in the agonist's concentration-response curve.[5]

-

Calculate the antagonist's potency, often expressed as a pA2 value from a Schild plot, which is in good agreement with the pKi from binding studies for a competitive antagonist.[5]

-

In Vivo Model: 5-CT-Induced Hypothermia

This model is used to assess in vivo target engagement and functional blockade of 5-HT7 receptors.

-

Objective: To evaluate the ability of SB-269970 to block the physiological response to 5-HT7 receptor activation in vivo.

-

Animals: Guinea pigs.

-

Procedure:

-

Acclimatization: Acclimatize animals to the testing environment and handling.

-

Baseline Temperature: Measure the baseline core body temperature (e.g., rectally).

-

Drug Administration: Administer the antagonist (SB-269970) or vehicle via intraperitoneal (i.p.) injection.

-

Agonist Challenge: After a pre-determined time, administer the 5-HT7 agonist 5-CT (e.g., 0.3 mg/kg, i.p.) to induce hypothermia.[5]

-

Temperature Monitoring: Monitor core body temperature at regular intervals for a set period (e.g., up to 4 hours).

-

-

Data Analysis:

-

Calculate the change in body temperature from baseline for each animal.

-

Compare the hypothermic response in the antagonist-treated groups to the vehicle-treated group.

-

A dose-dependent inhibition of the 5-CT-induced hypothermia indicates effective in vivo 5-HT7 receptor blockade.

-

Calculate the ED50, the dose of the antagonist that produces 50% of its maximal effect. For SB-269970, the ED50 to block 5-CT-induced hypothermia is 2.96 mg/kg.[5]

-

Conclusion

The 5-HT7 receptor represents a promising target for the development of novel treatments for a variety of CNS disorders. The selective antagonist SB-269970 has been instrumental in elucidating the therapeutic potential of blocking this receptor. Its high affinity, selectivity, and efficacy in preclinical models of psychosis and cognitive impairment underscore the importance of continued research in this area. The experimental protocols detailed in this guide provide a robust framework for the evaluation of new 5-HT7 receptor antagonists, from initial in vitro characterization to in vivo proof-of-concept studies. Further investigation and clinical development of compounds targeting the 5-HT7 receptor could lead to significant advancements in the pharmacotherapy of neuropsychiatric illnesses.

References

- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bio-techne.com [bio-techne.com]

- 5. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of SB-269970, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. biorxiv.org [biorxiv.org]

SB-269970: A Technical Guide for Neuroscience and Psychiatric Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-269970 is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a wide range of physiological and pathological processes within the central nervous system (CNS).[1][2][3] Developed by GlaxoSmithKline, this research chemical has become an invaluable tool for investigating the role of the 5-HT7 receptor in various neurological functions and its potential as a therapeutic target for psychiatric disorders.[3] The 5-HT7 receptor is involved in the regulation of circadian rhythms, sleep, learning, memory, and mood, making it a key area of interest in neuroscience.[3][4] Antagonism of this receptor with SB-269970 has shown promise in preclinical models of anxiety, depression, and psychosis.[5][6] This technical guide provides a comprehensive overview of SB-269970, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates.

Pharmacological Data

The pharmacological profile of SB-269970 is characterized by its high affinity and selectivity for the 5-HT7 receptor. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of SB-269970

| Receptor/Tissue | Radioligand | Parameter | Value | Reference |

| Human 5-HT7(a) Receptor (HEK293 cells) | [³H]-5-CT | pKi | 8.9 ± 0.1 | [1][7] |

| Human 5-HT7(a) Receptor (HEK293 cells) | [³H]-SB-269970 | pKi | 8.61 ± 0.10 | [8] |

| Human 5-HT7(a) Receptor (HEK293 cells) | [³H]-SB-269970 | KD | 1.25 ± 0.05 nM | [8] |

| Guinea-pig Cortex | [³H]-5-CT | pKi | 8.3 ± 0.2 | [1][7] |

| Guinea-pig Cortex | [³H]-SB-269970 | KD | 1.7 ± 0.3 nM | [8] |

Table 2: Functional Antagonist Activity of SB-269970

| Assay System | Agonist | Parameter | Value | Reference |

| Adenylyl Cyclase Activity (h5-HT7(a)/HEK293 membranes) | 5-CT | pA2 | 8.5 ± 0.2 | [1][7] |

| Adenylyl Cyclase Activity (guinea-pig hippocampal membranes) | 5-CT | pKB | 8.3 ± 0.1 | [1][7] |

Table 3: Selectivity Profile of SB-269970

| Receptor/Target | Selectivity Fold (over 5-HT7) | Reference |

| Human 5-ht5A Receptor | 50-fold | [1] |

| Other 5-HT Receptors | >100-fold | [6] |

| Adrenergic α2 Receptor (at 10 µM) | Lower affinity | [3] |

Table 4: In Vivo Pharmacokinetics of SB-269970

| Species | Dose & Route | Parameter | Value | Reference |

| Rat | 3 mg/kg i.p. | Brain Concentration (30 min) | 87 nM | [1][7] |

| Rat | 3 mg/kg i.p. | Brain Concentration (60 min) | 58 nM | [1][7] |

| Rat | - | Steady-state Brain:Blood Ratio | ~0.83 : 1 | [1][7] |

| Guinea-pig | 3 mg/kg i.p. | Brain Concentration (30 min) | 31 nM | [1] |

| Guinea-pig | 3 mg/kg i.p. | Brain Concentration (60 min) | 51 nM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving SB-269970.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of SB-269970 for the 5-HT7 receptor.

a. Membrane Preparation (from HEK293 cells stably expressing h5-HT7(a) receptor):

-

Culture HEK293 cells expressing the human 5-HT7(a) receptor to confluence.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh lysis buffer.

-

Repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1 mM pargyline, 1 mM ascorbic acid, pH 7.4 at 37°C) and determine the protein concentration using a Bradford assay.[8]

b. Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([³H]-SB-269970 or [³H]-5-CT), and 50 µL of competing ligand (unlabeled SB-269970 or other compounds) at various concentrations.

-

For total binding, add 50 µL of assay buffer instead of the competing ligand. For non-specific binding, add a high concentration of an appropriate unlabeled ligand (e.g., 10 µM 5-HT).

-

Add 100 µL of the prepared membrane suspension (containing 8-10 µg of protein) to each well.[8]

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.[8]

-

Terminate the incubation by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine Ki values from IC50 values using the Cheng-Prusoff equation.[1]

Adenylyl Cyclase Functional Assay

This assay measures the ability of SB-269970 to antagonize agonist-induced activation of adenylyl cyclase via the 5-HT7 receptor.

a. Assay Procedure:

-

Prepare membranes from HEK293 cells expressing the h5-HT7(a) receptor or from guinea-pig hippocampus as described in the radioligand binding assay protocol.

-

In assay tubes, combine the membrane preparation (20-50 µg protein), assay buffer (40 mM Tris buffer, pH 7.4 at 37°C, containing 0.5 mM ascorbic acid), ATP, GTP, and an ATP regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase).[1]

-

Add SB-269970 at various concentrations and pre-incubate for 10 minutes.

-

Initiate the reaction by adding the 5-HT7 receptor agonist, 5-carboxamidotryptamine (B1209777) (5-CT), at various concentrations.

-

Incubate for 15 minutes at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., 100 mM HCl).

-

Measure the amount of cyclic AMP (cAMP) produced using a commercially available cAMP assay kit (e.g., HTRF-based kit).[9][10][11][12]

-

Construct concentration-response curves for 5-CT in the absence and presence of SB-269970.

-

Calculate the pA2 or pKB value for SB-269970 to quantify its antagonist potency.[1][7]

Novel Object Recognition (NOR) Test in Rats

This behavioral test assesses the effect of SB-269970 on recognition memory.

a. Apparatus:

-

An open-field box (e.g., 40 x 40 x 40 cm) made of a non-porous material.

-

A variety of objects that are different in shape, color, and texture, but do not have intrinsic rewarding or aversive properties.

b. Procedure:

-

Habituation (Day 1): Allow each rat to explore the empty open-field box for 5-10 minutes. This reduces novelty-induced stress during testing.

-

Training/Familiarization (Day 2): Place two identical objects in the box. Allow the rat to explore the objects for a set period (e.g., 5 minutes).

-

Drug Administration: Administer SB-269970 or vehicle intraperitoneally (i.p.) at a specified time before the test phase.

-

Testing (Day 2, after a retention interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Place the rat back in the box and allow it to explore for a set period (e.g., 5 minutes).

-

Data Analysis: Record the time spent exploring each object (defined as the nose being within 2 cm of the object and pointing towards it). Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Forced Swim Test (FST) in Mice

This test is used to evaluate the potential antidepressant-like effects of SB-269970.

a. Apparatus:

-

A transparent cylindrical tank (e.g., 20 cm in diameter, 30 cm in height).[13]

-

The tank is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (e.g., 15 cm).[13][14]

b. Procedure:

-

Pre-test (optional, Day 1): Place the mouse in the water tank for 15 minutes. This is done to induce a state of behavioral despair for the subsequent test.

-

Drug Administration: Administer SB-269970 or vehicle (i.p.) at a specified time before the test.

-

Test (Day 2): Place the mouse in the water tank for a 6-minute session.[14]

-

Data Analysis: Record the duration of immobility during the last 4 minutes of the test.[14] Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by SB-269970 and a typical experimental workflow for its characterization.

5-HT7 Receptor Signaling Pathways

The 5-HT7 receptor primarily signals through two major G-protein-mediated pathways: the canonical Gs pathway and the G12 pathway.

Caption: 5-HT7 receptor signaling through Gs and G12 pathways.

Experimental Workflow for SB-269970 Characterization

This diagram outlines a typical workflow for the preclinical evaluation of SB-269970.

Caption: Preclinical characterization workflow for SB-269970.

Conclusion

SB-269970 is a critical pharmacological tool for elucidating the complex roles of the 5-HT7 receptor in the central nervous system. Its high potency and selectivity allow for precise investigation of 5-HT7 receptor function in both in vitro and in vivo models. The data and protocols presented in this guide are intended to support researchers in designing and conducting rigorous studies to further understand the therapeutic potential of targeting the 5-HT7 receptor for the treatment of a range of psychiatric disorders. As research in this area continues, SB-269970 will undoubtedly remain a cornerstone for advancing our knowledge of serotonergic modulation of brain function and behavior.

References

- 1. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SB-269970 - Wikipedia [en.wikipedia.org]

- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. animal.research.wvu.edu [animal.research.wvu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. revvity.com [revvity.com]

- 11. google.com [google.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

The Discovery and Development of SB-269970: A Selective 5-HT7 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and development of SB-269970, a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor, by GlaxoSmithKline. SB-269970 has been a critical pharmacological tool for elucidating the physiological roles of the 5-HT7 receptor and exploring its therapeutic potential in various central nervous system disorders. This document provides a comprehensive overview of its pharmacological properties, including binding affinity and functional activity, supported by detailed experimental protocols. Furthermore, it outlines the key signaling pathways modulated by the 5-HT7 receptor and the experimental workflows utilized in the characterization of this compound.

Introduction

SB-269970 is a research chemical developed by GlaxoSmithKline that acts as a selective antagonist or inverse agonist of the 5-HT7 receptor.[1][2] Its high affinity and selectivity for the 5-HT7 receptor have made it an invaluable tool in neuroscience research, facilitating the investigation of the receptor's involvement in physiological processes such as sleep, thermoregulation, and cognition, as well as its potential role in pathological conditions like anxiety, depression, and psychosis.[3][4]

Pharmacological Profile

The pharmacological activity of SB-269970 has been extensively characterized through a series of in vitro and in vivo studies. The compound exhibits high affinity for the human cloned 5-HT7 receptor and demonstrates potent antagonist activity in functional assays.

Binding Affinity

Radioligand binding assays have been employed to determine the affinity of SB-269970 for the 5-HT7 receptor. These studies typically utilize [3H]-5-CT or [3H]-SB-269970 as the radioligand.

Table 1: Binding Affinity of SB-269970 at 5-HT7 Receptors

| Preparation | Radioligand | Affinity (pKi) | Reference |

| Human cloned 5-HT7(a) receptor | [3H]-5-CT | 8.9 ± 0.1 | [3] |

| Guinea-pig cerebral cortex | [3H]-5-CT | 8.3 ± 0.2 | [3] |

| Human cloned 5-HT7(a) receptor | [3H]-SB-269970 | 8.9 (K D = 1.25 nM) | [5] |

| Guinea-pig cerebral cortex | [3H]-SB-269970 | 8.8 (K D = 1.7 nM) | [5] |

Functional Activity

The antagonist properties of SB-269970 have been confirmed in functional assays measuring the inhibition of 5-HT7 receptor-mediated adenylyl cyclase activation.

Table 2: Functional Potency of SB-269970

| Assay | Agonist | Potency (pA2 / pKB) | Reference |

| Adenylyl cyclase in 5-HT7(a)/HEK293 membranes | 5-CT | 8.5 ± 0.2 (pA2) | [3] |

| Adenylyl cyclase in guinea-pig hippocampal membranes | 5-CT | 8.3 ± 0.1 (pKB) | [3] |

Selectivity Profile

SB-269970 demonstrates high selectivity for the 5-HT7 receptor, with at least 100-fold selectivity against a wide range of other receptors and enzymes, with the exception of the human 5-ht5A receptor where the selectivity is 50-fold.[3] A subsequent study in guinea pigs at a high concentration (10 μM) showed that it can also block the α2-adrenergic receptor, but the significant difference in test concentrations confirms its selectivity for the 5-HT7 receptor.[6]

Pharmacokinetics

In vivo studies in rats have shown that SB-269970 is capable of penetrating the central nervous system.

Table 3: Pharmacokinetic Parameters of SB-269970 in Rats

| Parameter | Value | Reference |

| Steady-state brain:blood ratio | ~0.83 : 1 | [3] |

| Blood clearance (CLb) | ~140 ml min−1 kg−1 | [3] |

| Brain concentration (3 mg/kg, i.p.) at 30 min | 87 nM | [3] |

| Brain concentration (3 mg/kg, i.p.) at 60 min | 58 nM | [3] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT7 receptor.

Materials:

-

Membrane preparations from HEK293 cells stably expressing the human 5-HT7(a) receptor or from guinea-pig cerebral cortex.

-

Radioligand: [3H]-5-CT or [3H]-SB-269970.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 μM 5-HT.

-

Test compounds.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Thaw the membrane preparations on ice.

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, add the following to each well:

-

50 μL of binding buffer (for total binding) or 50 μL of 10 μM 5-HT (for non-specific binding) or 50 μL of test compound dilution.

-

50 μL of radioligand at a final concentration near its Kd (e.g., 1 nM [3H]-SB-269970 or 0.5 nM [3H]-5-CT).[5]

-

150 μL of membrane preparation.

-

-

Incubate the plate at 37°C for 60 minutes.[5]

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation fluid to each vial and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This protocol outlines a method to assess the antagonist activity of SB-269970 by measuring its ability to inhibit agonist-stimulated adenylyl cyclase activity.

Materials:

-

Membrane preparations from 5-HT7(a)/HEK293 cells or guinea-pig hippocampus.

-

Assay buffer: 50 mM Tris-HCl, 1 mM ATP, 3 mM MgCl2, 0.2 mM EGTA, 10 mM phosphocreatine, and 50 U/mL creatine (B1669601) phosphokinase, pH 7.4.

-

[α-32P]ATP.

-

Agonist: 5-Carboxamidotryptamine (5-CT).

-

Test compound: SB-269970.

-

Stopping solution: 2% SDS, 45 mM ATP, 1.3 mM cAMP.

-

Dowex and alumina (B75360) columns.

Procedure:

-

Pre-incubate the membrane preparations with various concentrations of SB-269970 or vehicle for 15 minutes at 30°C.

-

Initiate the reaction by adding the assay buffer containing [α-32P]ATP and varying concentrations of 5-CT.

-

Incubate for 10-15 minutes at 30°C.

-

Terminate the reaction by adding the stopping solution and boiling for 3 minutes.

-

Separate the [32P]-cAMP from other nucleotides using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [32P]-cAMP by scintillation counting.

-

Analyze the data to determine the effect of SB-269970 on the 5-CT concentration-response curve and calculate the pA2 or pKB value.

In Vivo 5-CT-Induced Hypothermia Model in Guinea Pigs

This protocol describes an in vivo model to evaluate the antagonist activity of SB-269970 by measuring its ability to block 5-CT-induced hypothermia.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

5-Carboxamidotryptamine (5-CT).

-

SB-269970.

-

Vehicle (e.g., saline).

-

Rectal temperature probe.

Procedure:

-

House the guinea pigs individually and allow them to acclimate to the experimental room for at least 1 hour before testing.

-

Measure the baseline rectal temperature of each animal.

-

Administer SB-269970 (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 60 minutes prior to the administration of 5-CT.[3]

-

Administer 5-CT (e.g., 0.3 mg/kg, i.p.) or vehicle.[3]

-

Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the 5-CT injection.

-

Calculate the change in body temperature from the baseline for each animal.

-

Analyze the data to determine if SB-269970 significantly attenuates the hypothermic effect of 5-CT.

Signaling Pathways and Experimental Workflows

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal function. Additionally, the 5-HT7 receptor can couple to G12 proteins, activating Rho GTPases and influencing the actin cytoskeleton.[7]

Experimental Workflow for In Vitro Characterization

The in vitro characterization of SB-269970 typically follows a logical progression from assessing its binding affinity to determining its functional activity.

Experimental Workflow for In Vivo Evaluation

Following in vitro characterization, the efficacy of SB-269970 is assessed in animal models to understand its physiological effects.

Conclusion

SB-269970, developed by GlaxoSmithKline, stands as a cornerstone in the study of 5-HT7 receptor pharmacology. Its high potency and selectivity have been instrumental in defining the roles of this receptor in the central nervous system. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and scientists in the field of drug discovery and development, providing a solid foundation for future investigations into the therapeutic potential of 5-HT7 receptor modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SB-269970 - Wikipedia [en.wikipedia.org]

- 7. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SB-269970 in the Investigation of Mood Disorders and Cognitive Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-269970, a potent and selective 5-HT7 receptor antagonist, has emerged as a critical pharmacological tool for elucidating the complex role of the serotonin (B10506) 7 (5-HT7) receptor in the pathophysiology of mood disorders and cognitive deficits. Extensive preclinical research has demonstrated the anxiolytic, antidepressant-like, and pro-cognitive properties of SB-269970 in a variety of animal models. This technical guide provides a comprehensive overview of the key preclinical findings, experimental methodologies, and underlying molecular mechanisms associated with SB-269970. Quantitative data from pivotal studies are summarized, and detailed experimental workflows are presented to facilitate the replication and extension of these findings. Furthermore, this document illustrates the key signaling pathways modulated by SB-269970, offering a deeper understanding of its mechanism of action. While clinical trial data for SB-269970 remains limited, the wealth of preclinical evidence strongly supports the continued investigation of 5-HT7 receptor antagonism as a promising therapeutic strategy for a range of psychiatric and neurological conditions.

Introduction

The serotonin (5-hydroxytryptamine; 5-HT) system is a key modulator of mood, cognition, and various physiological processes. Among the numerous 5-HT receptor subtypes, the 5-HT7 receptor has garnered significant attention for its potential involvement in psychiatric disorders.[1] SB-269970 is a selective antagonist of the 5-HT7 receptor, exhibiting high affinity and selectivity, making it an invaluable tool for probing the function of this receptor.[2] Preclinical studies have consistently demonstrated that blockade of 5-HT7 receptors with SB-269970 produces anxiolytic and antidepressant-like effects in rodents.[3] Moreover, SB-269970 has been shown to ameliorate cognitive deficits in animal models of schizophrenia and other cognitive impairments.[1][4] This guide synthesizes the current knowledge on SB-269970, focusing on its role in preclinical models of mood disorders and cognition.

Mechanism of Action: 5-HT7 Receptor Signaling

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) primarily coupled to a stimulatory G-protein (Gs). Activation of the 5-HT7 receptor by serotonin leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, influencing neuronal excitability, gene expression, and synaptic plasticity. SB-269970 acts as an antagonist at this receptor, blocking the downstream signaling cascade initiated by serotonin.

Preclinical Efficacy in Mood Disorder Models

SB-269970 has demonstrated significant efficacy in animal models of anxiety and depression. These studies typically involve behavioral paradigms that are sensitive to clinically effective anxiolytic and antidepressant drugs.

Anxiolytic-like Effects

In preclinical studies, SB-269970 has been shown to produce anxiolytic-like effects in various behavioral tests.

Table 1: Summary of Anxiolytic-like Effects of SB-269970 in Rodent Models

| Experimental Model | Species | Dose of SB-269970 | Observed Effect | Reference |

| Vogel Drinking Test | Rat | 0.5 or 1 mg/kg | Specific anxiolytic-like effect | [3] |

| Elevated Plus-Maze Test | Rat | 0.5 or 1 mg/kg | Specific anxiolytic-like effect | [3] |

| Four-Plate Test | Mouse | 0.5 or 1 mg/kg | Specific anxiolytic-like effect | [3] |

Antidepressant-like Effects

SB-269970 has also shown antidepressant-like activity in widely used screening models for antidepressant drugs.

Table 2: Summary of Antidepressant-like Effects of SB-269970 in Rodent Models

| Experimental Model | Species | Dose of SB-269970 | Observed Effect | Reference |

| Forced Swim Test | Mouse | 5 or 10 mg/kg | Antidepressant-like activity | [3] |

| Tail Suspension Test | Mouse | 5 or 10 mg/kg | Antidepressant-like activity | [3] |

Pro-cognitive Effects of SB-269970

A growing body of evidence suggests that 5-HT7 receptor antagonism may represent a novel strategy for treating cognitive deficits associated with psychiatric and neurological disorders.

Novel Object Recognition

The novel object recognition (NOR) task is used to assess recognition memory. Studies have shown that SB-269970 can reverse cognitive deficits in this paradigm.

Table 3: Effects of SB-269970 on Novel Object Recognition in Rodent Models

| Experimental Model | Species | Dose of SB-269970 | Observed Effect | Reference |

| Amphetamine-induced temporal deficit in NOR | Rat | Not specified in abstract | Attenuated temporal deficit, improving recognition memory | [1] |

| Ketamine-induced deficit in NOR | Rat | 1 mg/kg | Ameliorated recognition memory deficit | [4][5] |

Attentional Set-Shifting Task

The attentional set-shifting task (ASST) is a measure of cognitive flexibility, a domain often impaired in schizophrenia and other disorders. SB-269970 has shown efficacy in reversing deficits in this task.

Table 4: Effects of SB-269970 on the Attentional Set-Shifting Task in Rodent Models

| Experimental Model | Species | Dose of SB-269970 | Observed Effect | Reference |

| Ketamine-induced cognitive inflexibility | Rat | 1 mg/kg | Ameliorated cognitive inflexibility | [4][5] |

| MK-801-induced cognitive deficits | Rat | 2 mg/kg | Reversed impairments in reversal learning | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the protocols for key behavioral assays used to evaluate the efficacy of SB-269970.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.

Protocol:

-

Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a level where the animal cannot touch the bottom or escape.[7]

-

Procedure: Mice are placed in the water-filled cylinder for a 6-minute session.[7]

-

Data Analysis: The duration of immobility (floating without struggling) during the last 4 minutes of the test is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.[7]

References

- 1. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dissolving SB-269970 Hydrochloride for In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of SB-269970 hydrochloride, a potent and selective 5-HT7 receptor antagonist, for in vivo experimental use. Adherence to proper preparation techniques is critical for ensuring solution stability, accurate dosing, and the reproducibility of experimental results.

Compound Information and Storage

This compound is a brain-penetrant antagonist with high affinity for the 5-HT7 receptor, making it a valuable tool in neuroscience research.[1][2][3][4] Proper storage is essential to maintain its chemical integrity.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | |

| 4°C | 2 years | ||

| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |

| -20°C | 1 month | [1][4] |

Solubility of this compound

The solubility of this compound varies depending on the solvent. For in vivo studies, a multi-component vehicle is often necessary to achieve a stable and injectable solution. It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.[4][5]

| Solvent | Maximum Concentration | Notes |

| Water | ~7.78 - 10 mg/mL (~20 - 25.71 mM) | May require ultrasonication and warming to 60°C to fully dissolve.[2][4] |

| DMSO | ~38.89 - 100 mg/mL (~100 - 283.70 mM) | Ultrasonic assistance may be needed.[1][2][3] |

Protocols for Preparing Injectable Solutions

For in vivo experiments, particularly intraperitoneal (i.p.) injections, this compound is typically first dissolved in a minimal amount of an organic solvent (like DMSO) to create a stock solution. This stock is then further diluted with aqueous-based co-solvents to create the final, biocompatible working solution. It is strongly recommended to prepare the final working solution fresh on the day of the experiment.[1] If precipitation occurs during preparation, gentle warming and sonication can be used to aid dissolution.[6]

Protocol 1: DMSO and Saline-Based Vehicle

This protocol is a straightforward method for achieving a clear solution suitable for i.p. injection.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Use ultrasonication if necessary to ensure it is fully dissolved.

-

Prepare Working Solution: Based on the desired final concentration and injection volume (typically not exceeding 10 ml/kg for mice and rats), calculate the required amount of stock solution.[7]

-

Slowly add the stock solution to the appropriate volume of sterile saline while vortexing to create the final working solution.

-

Ensure the final solution is clear and free of precipitates before administration. A common final concentration of DMSO in the vehicle is kept low (e.g., <5-10%) to minimize toxicity.

Protocol 2: Co-Solvent Vehicle with PEG300 and Tween-80

This formulation is useful when higher concentrations are needed or if the compound precipitates in a simple saline solution.

Materials:

-

This compound powder

-

DMSO, anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare Stock Solution: Create a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[1]

-

Prepare Working Solution (Example for a final 1 mL volume): a. To 400 µL of PEG300, add 100 µL of the 50 mg/mL DMSO stock solution and mix thoroughly.[1] b. Add 50 µL of Tween-80 to the mixture and mix until uniform.[1] c. Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.[1] d. This results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Adjust volumes as needed for your desired final concentration.

Protocol 3: SBE-β-CD Based Vehicle

Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can be effective for compounds that are difficult to dissolve.

Materials:

-

This compound powder

-

DMSO, anhydrous

-

20% (w/v) SBE-β-CD in sterile saline

Procedure:

-

Prepare Stock Solution: Prepare a 50 mg/mL stock solution of this compound in DMSO.[1]

-

Prepare Working Solution (Example for a final 1 mL volume): a. Add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[1] b. Mix thoroughly until a clear solution is formed.[1]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for an in vivo study and the primary signaling pathway of the 5-HT7 receptor, which is antagonized by SB-269970.

Caption: Experimental workflow for in vivo administration of SB-269970.

SB-269970 exerts its effects by blocking the 5-HT7 receptor. This G-protein coupled receptor is primarily linked to Gs-proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][4][8] A secondary pathway involves coupling to G12-proteins, which can activate Rho signaling pathways.[1][8]

Caption: Simplified signaling pathways of the 5-HT7 receptor.

References

- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serotonin/5-HT7 receptor provides an adaptive signal to enhance pigmentation response to environmental stressors through cAMP-PKA-MAPK, Rab27a/RhoA, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for SB-269970 in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SB-269970, a selective 5-HT₇ receptor antagonist, in rodent behavioral studies. The information compiled herein is intended to assist in the design and execution of experiments investigating the roles of the 5-HT₇ receptor in various physiological and pathological processes.

Introduction

SB-269970 is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT₇) receptor, with a pKi of approximately 8.3 to 8.9. It exhibits over 50-fold selectivity for the 5-HT₇ receptor compared to other serotonin receptors. Due to its ability to penetrate the brain, it is a valuable tool for in vivo studies exploring the central nervous system functions of the 5-HT₇ receptor. Research suggests the involvement of the 5-HT₇ receptor in mood regulation, cognitive processes, and sleep, making SB-269970 a key compound in studies of anxiety, depression, and psychosis.[1][2]

Quantitative Data Summary

The following tables summarize the recommended dosages of SB-269970 for various rodent behavioral studies based on published literature. The most common route of administration is intraperitoneal (i.p.) injection.

Table 1: Recommended Dosages of SB-269970 in Mice

| Behavioral Test | Dosage Range (mg/kg, i.p.) | Studied Effect | Reference(s) |

| Four-Plate Test | 0.5 - 1 | Anxiolytic-like | [2] |

| Forced Swimming Test | 5 - 10 | Antidepressant-like | [2][3] |

| Tail Suspension Test | 5 - 10 | Antidepressant-like | [2] |

| Amphetamine-induced Hyperactivity | 3 - 30 | Antipsychotic-like | [3] |

| Ketamine-induced Hyperactivity | 3 - 30 | Antipsychotic-like | [3] |

| Amphetamine-induced PPI Deficits | 30 | Reversal of deficits | [3] |

Table 2: Recommended Dosages of SB-269970 in Rats

| Behavioral Test | Dosage Range (mg/kg, i.p.) | Studied Effect | Reference(s) |

| Vogel Drinking Test | 0.5 - 1 | Anxiolytic-like | [2] |

| Elevated Plus-Maze Test | 0.5 - 1 | Anxiolytic-like | [2] |

| Novel Object Recognition (NOR) | Not specified | Improvement in recognition memory | [1] |

| Amphetamine-induced Rearing & Circling | Not specified | Attenuation of behavior | [1] |

| Phencyclidine-induced Hyperlocomotion | Not specified | Reversal of hyperlocomotion | [1] |

| Restraint Stress-induced LTP attenuation | 1.25 | Counteraction of effects | [4] |

| Ketamine-induced Cognitive Inflexibility | 1 | Amelioration of deficits | [5] |

| Ketamine-induced Social Interaction Deficits | 0.3 - 1 | Amelioration of deficits | [5] |

Experimental Protocols

SB-269970 hydrochloride is soluble in aqueous solutions and DMSO.[6] For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animals. A common vehicle for SB-269970 is a solution of saline with a small amount of a solubilizing agent.

Materials:

-

This compound

-

Sterile 0.9% saline solution

-

Propylene (B89431) glycol

-

Tween 80

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation: A commonly used vehicle for SB-269970 is a mixture of propylene glycol, Tween 80, and 5% dextrose in water (D5W) or saline.[3] A typical formulation is 30% propylene glycol, 5% Tween 80, and 65% D5W.[3]

-

Weighing SB-269970: Accurately weigh the required amount of this compound based on the desired final concentration and the total volume to be prepared.

-

Dissolution:

-

In a sterile microcentrifuge tube, add the weighed this compound.

-

Add the appropriate volume of propylene glycol and Tween 80.

-

Vortex the mixture thoroughly until the compound is dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[7]

-

Add the D5W or saline to reach the final desired volume and concentration.

-

Vortex the solution again to ensure homogeneity.

-

-

Sterilization: The final solution should be sterile. If the components are not sterile, the final solution can be filter-sterilized using a 0.22 µm syringe filter.

-

Storage: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of stock solutions, refer to the manufacturer's recommendations, which typically suggest storage at -20°C or -80°C.[7]

Materials:

-

Prepared SB-269970 solution

-

Sterile syringes (1 ml)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

-

70% ethanol

-

Gauze pads

Procedure:

-

Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For a one-person technique, grasp the loose skin over the shoulders and neck to immobilize the head and forelimbs, and secure the tail.

-

Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

-

Site Preparation: Clean the injection site with a gauze pad moistened with 70% ethanol.

-

Injection:

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure no blood or urine is drawn back, which would indicate improper needle placement.

-

Inject the solution slowly and steadily.

-

-

Needle Withdrawal: Withdraw the needle smoothly and return the animal to its home cage.

-

Monitoring: Observe the animal for a few minutes post-injection for any signs of distress.

This test is used to assess antidepressant-like activity.

Apparatus:

-

A transparent cylindrical container (e.g., 25 cm high, 15 cm in diameter).

-

The cylinder should be filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs (approximately 15 cm).

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.[8]

-

Drug Administration: Administer SB-269970 (e.g., 5 or 10 mg/kg, i.p.) or vehicle at a predetermined time before the test (typically 30-60 minutes).

-

Test Session:

-

Gently place the mouse into the water-filled cylinder.

-

The total duration of the test is typically 6 minutes.[9]

-

Record the entire session with a video camera for later analysis.

-

-

Data Analysis:

-

The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.[9]

-

Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a warm environment before returning it to its home cage.

This test evaluates recognition memory.

Apparatus:

-

An open-field arena (e.g., a square or circular box with walls high enough to prevent escape).

-

A set of different objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rat cannot displace them.

Procedure:

-

Habituation:

-

On the day before the test, allow each rat to explore the empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

-

-

Drug Administration: Administer SB-269970 or vehicle at a specific time before the training session (e.g., 15 minutes prior to microinjection of an agonist).[10] The timing for systemic administration should be determined based on the pharmacokinetic profile of the compound.

-

Training Session (Familiarization):

-

Place two identical objects in the arena.

-

Place the rat in the arena, equidistant from both objects, and allow it to explore freely for a set duration (e.g., 3-5 minutes).[11]

-

The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

-

-

Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

-

Test Session:

-

Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

-

Place the rat back into the arena and allow it to explore for the same duration as the training session.

-

Record the time spent exploring the familiar and the novel object.

-

-

Data Analysis:

-

A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A DI significantly above zero indicates that the rat remembers the familiar object and has a preference for the novel one, suggesting intact recognition memory. An improvement in the DI in the SB-269970 treated group compared to a deficit model would indicate a pro-cognitive effect.

-

Signaling Pathways and Experimental Workflows

SB-269970 acts as a selective antagonist at the 5-HT₇ receptor. The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). By blocking the binding of serotonin (5-HT) to the 5-HT₇ receptor, SB-269970 prevents this downstream signaling cascade.

Caption: Mechanism of action of SB-269970 at the 5-HT₇ receptor.

The following diagram illustrates a typical workflow for a rodent behavioral study involving SB-269970.

Caption: General experimental workflow for rodent behavioral studies with SB-269970.

References

- 1. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The 5-HT(7) receptor antagonist SB 269970 counteracts restraint stress-induced attenuation of long-term potentiation in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Aging and SB-269970-A, a selective 5-HT7 receptor antagonist, attenuate circadian phase advances induced by microinjections of serotonergic drugs in the hamster dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for SB-269970 in Animal Models of Psychosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of SB-269970, a selective 5-HT7 receptor antagonist, in various animal models relevant to the study of psychosis. Detailed protocols for key behavioral assays are provided, along with pharmacokinetic data and insights into the compound's mechanism of action.

Introduction

SB-269970 is a potent and selective antagonist of the 5-HT7 receptor, which has shown promise in preclinical models of psychosis. Its mechanism of action is thought to involve the modulation of dopaminergic and glutamatergic neurotransmission, key pathways implicated in the pathophysiology of schizophrenia and other psychotic disorders.[1] These notes are intended to guide researchers in the design and execution of in vivo studies to evaluate the antipsychotic-like potential of SB-269970.

Pharmacokinetics and Formulation

Pharmacokinetics:

SB-269970 is a brain-penetrant compound.[2] Following intraperitoneal (i.p.) administration in rats, SB-269970 is rapidly distributed to the brain.[3] However, it is also rapidly cleared from the blood.[3] Despite its rapid metabolism, concentrations of SB-269970 that are sufficient to achieve substantial 5-HT7 receptor occupancy can be achieved in the brain.[3]

Formulation for In Vivo Administration:

A common method for preparing SB-269970 for intraperitoneal injection involves the use of a multi-component vehicle to ensure solubility. The following protocol is a guideline:

-